![molecular formula C7H6N4O B6343161 2-Cyanoisonicotinohydrazide CAS No. 135048-32-7](/img/structure/B6343161.png)
2-Cyanoisonicotinohydrazide
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Overview
Description
2-Cyanoisonicotinohydrazide is a chemical compound with the molecular formula C7H6N4O . It is used in the manufacture of various products .
Synthesis Analysis
The synthesis of 2-Cyanoisonicotinohydrazide and similar compounds has been discussed in several studies . For instance, one study describes the synthesis of hydrazones, quinazolines, and Schiff bases by combining suitable aldehydes with four hydrazides . Another study discusses the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyanoisonicotinohydrazide are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Heterocyclic Compounds in Pharmacology
Heterocyclic compounds, including cyanopyridines, have been extensively studied for their diverse and promising biological activities. Specifically, 2-oxo-3-cyanopyridine derivatives have been noted for their significant potential in various pharmacological applications such as anticancer, antibacterial, antifungal activities, and as cardiotonic agents and HIV-1 non-nucleoside reverse transcriptase inhibitors. The reactivity of these scaffolds has made them valuable as chemical intermediates in organic synthesis, highlighting the potential for 2-Cyanoisonicotinohydrazide to serve in similar capacities within pharmacological research and development (Ghosh et al., 2015).
Cyanobacteria-Derived Bioactive Compounds
Research on cyanobacteria has unveiled a rich source of biologically active compounds with a wide array of applications, including antiviral, antibacterial, antifungal, and anticancer activities. Given the chemical diversity and biological activity of compounds derived from cyanobacteria, it's conceivable that methodologies used to study these compounds could be applied to the investigation of 2-Cyanoisonicotinohydrazide, especially in exploring its potential biological activities and applications in biotechnology (Swain et al., 2017).
Nanoparticles and Toxicology
The study of nanoparticles has become increasingly relevant in toxicology and medical research. Given the importance of understanding the properties and effects of nanoparticles on biological systems, similar investigative approaches could be relevant for assessing the biological interactions, toxicity, and potential therapeutic applications of 2-Cyanoisonicotinohydrazide, especially considering its potential nanoformulation for medical applications (Lewinski et al., 2008).
Mechanism of Action
Target of Action
It is known to be a derivative of isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid primarily targets the mycobacterial ferric KatG catalase-peroxidase .
Mode of Action
Isoniazid, the parent compound of 2-Cyanoisonicotinohydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid, its parent compound, is known to affect the synthesis of mycolic acids, essential components of the mycobacterial cell wall This disruption leads to the death of the bacteria
Pharmacokinetics
It is predicted to have high gi absorption
Result of Action
Given its structural similarity to isoniazid, it may also exhibit bactericidal activity against mycobacteria
properties
IUPAC Name |
2-cyanopyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYFTPCRSZNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoisonicotinohydrazide |
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